3-(4'-Propoxybiphenyl-4-yl)-5-(4-propylcyclohexyl)-1,2,4-oxadiazole
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Overview
Description
3-{4’-PROPOXY-[1,1’-BIPHENYL]-4-YL}-5-(4-PROPYLCYCLOHEXYL)-1,2,4-OXADIAZOLE is a complex organic compound characterized by its unique structure, which includes a biphenyl core, a propoxy group, a propylcyclohexyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4’-PROPOXY-[1,1’-BIPHENYL]-4-YL}-5-(4-PROPYLCYCLOHEXYL)-1,2,4-OXADIAZOLE typically involves multiple steps, starting with the preparation of the biphenyl core. The propoxy group is introduced through an etherification reaction, while the propylcyclohexyl group is added via a Friedel-Crafts alkylation. The final step involves the formation of the oxadiazole ring through a cyclization reaction, often using reagents such as hydrazine and carbon disulfide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-{4’-PROPOXY-[1,1’-BIPHENYL]-4-YL}-5-(4-PROPYLCYCLOHEXYL)-1,2,4-OXADIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or other parts of the molecule.
Substitution: The biphenyl core and the oxadiazole ring can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
3-{4’-PROPOXY-[1,1’-BIPHENYL]-4-YL}-5-(4-PROPYLCYCLOHEXYL)-1,2,4-OXADIAZOLE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 3-{4’-PROPOXY-[1,1’-BIPHENYL]-4-YL}-5-(4-PROPYLCYCLOHEXYL)-1,2,4-OXADIAZOLE involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The biphenyl core and propylcyclohexyl group contribute to the compound’s overall stability and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Difluoro-4-propoxy-4’-(trans-4-propylcyclohexyl)biphenyl
- 4’-(trans-4-propylcyclohexyl)-2,3-difluoro-4-propoxy-1,1’-biphenyl
- 3,4-Difluoro-4’-(trans-4-propylcyclohexyl)biphenyl
Uniqueness
3-{4’-PROPOXY-[1,1’-BIPHENYL]-4-YL}-5-(4-PROPYLCYCLOHEXYL)-1,2,4-OXADIAZOLE is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C26H32N2O2 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
3-[4-(4-propoxyphenyl)phenyl]-5-(4-propylcyclohexyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C26H32N2O2/c1-3-5-19-6-8-23(9-7-19)26-27-25(28-30-26)22-12-10-20(11-13-22)21-14-16-24(17-15-21)29-18-4-2/h10-17,19,23H,3-9,18H2,1-2H3 |
InChI Key |
FSYLQMTVPAJNQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C2=NC(=NO2)C3=CC=C(C=C3)C4=CC=C(C=C4)OCCC |
Origin of Product |
United States |
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